1-Hydroxyguanidine sulfate

Nitric Oxide Vasodilation Endothelial Function

1-Hydroxyguanidine sulfate (CAS 129656-40-2) is a synthetic guanidine derivative, a small molecule that uniquely integrates a hydroxyamino group, giving it a distinctive dual pharmacophore profile. This compound has a long-established role as an antineoplastic and antiviral agent, demonstrating in vitro and in vivo activity against a range of tumor cell lines.

Molecular Formula CH7N3O5S
Molecular Weight 173.15 g/mol
CAS No. 129656-40-2
Cat. No. B15565091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxyguanidine sulfate
CAS129656-40-2
Molecular FormulaCH7N3O5S
Molecular Weight173.15 g/mol
Structural Identifiers
InChIInChI=1S/CH5N3O.H2O4S/c2-1(3)4-5;1-5(2,3)4/h5H,(H4,2,3,4);(H2,1,2,3,4)
InChIKeyBLRHRRUXPXRAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Hydroxyguanidine Sulfate CAS 129656-40-2 | Key Compound Data for R&D Procurement


1-Hydroxyguanidine sulfate (CAS 129656-40-2) is a synthetic guanidine derivative, a small molecule that uniquely integrates a hydroxyamino group, giving it a distinctive dual pharmacophore profile [1]. This compound has a long-established role as an antineoplastic and antiviral agent, demonstrating in vitro and in vivo activity against a range of tumor cell lines [2]. Its biochemical profile is also defined by its capacity to act as a precursor and potentiator of nitric oxide (NO), a critical cellular signaling molecule [3].

Why 1-Hydroxyguanidine Sulfate CAS 129656-40-2 Cannot Be Substituted With a Generic Analog


The scientific and industrial value of 1-hydroxyguanidine sulfate stems from its unique molecular structure, which enables a specific, multi-faceted biochemical profile that is not replicated by simpler analogs like hydroxyurea or guanidine. While it shares the hydroxyamino group with the anticancer agent hydroxyurea and the imino-group with the antiviral agent guanidine, the combination of both functionalities on a single molecule allows for a distinct set of interactions, including a well-characterized ability to potentiate and stabilize nitric oxide (NO) [1]. Furthermore, its activity as a substrate for nitric oxide synthase (NOS) is substantially different from the endogenous substrate, Nω-hydroxy-L-arginine (NOHA), making it a valuable tool compound for specific mechanistic studies [2]. Procuring the specific compound ensures access to this defined, multi-faceted biological profile, which is essential for reproducible and interpretable research outcomes.

1-Hydroxyguanidine Sulfate CAS 129656-40-2: Quantitative Evidence of Differentiation vs. Comparators


Vasorelaxant Potentiation: Activity Equivalent to Endogenous NOHA at 10 µM

In a direct comparison, hydroxyguanidine (HOG) at a concentration of 10 µM was shown to potentiate and stabilize the relaxant activity of authentic nitric oxide (NO) to the same degree as the endogenous NOS substrate, NG-hydroxy-L-arginine (L-HOArg) and its isomer D-HOArg, also tested at 10 µM [1]. This demonstrates that the compound can mimic the NO-potentiating function of the more complex natural amino acid derivative.

Nitric Oxide Vasodilation Endothelial Function

iNOS Substrate Efficiency: A 33-Fold Difference in Binding Affinity (Km) vs. NOHA

In a study comparing various guanidine and N-hydroxyguanidine analogs as substrates for inducible nitric oxide synthase (iNOS), the simple N-hydroxyguanidine molecule exhibited a Michaelis constant (Km) of 500 µM, which is 33-fold higher than the 15 µM observed for the endogenous substrate Nω-hydroxy-L-arginine (NOHA) [1]. This indicates a significantly lower binding affinity for the enzyme's active site.

Nitric Oxide Synthase Enzyme Kinetics iNOS

iNOS Catalytic Turnover: NO Formation Rate is Within 4-Fold of the Natural Substrate

Despite its lower binding affinity, the same study found that the maximal rate (Vmax) of NO formation for N-hydroxyguanidine was only 4-fold lower than that observed for NOHA [1]. The Vmax for the target compound was 390 nmol NO min⁻¹ mg protein⁻¹ (approx. 100 turnovers/min), compared to a 4-fold higher rate for NOHA.

Nitric Oxide Synthase Enzyme Kinetics NO Production

Peroxynitrite Scavenging: Superior Efficacy to Endogenous Antioxidants Glutathione and Cysteine

Hydroxyguanidine and related N-substituted compounds demonstrated a dose-dependent inhibition of peroxynitrite-induced oxidation of dihydrorhodamine (DHR). Their efficacy was reported to be similar to or better than that of the established endogenous antioxidants, glutathione and cysteine [1].

Oxidative Stress Peroxynitrite Antioxidant

Anticancer Potency: Baseline Activity 10-Fold Lower Than Optimized Derivatives in L1210 Cells

In a study on L1210 leukemia cells, novel N-hydroxyguanidine derivatives designed with altered lipophilic/hydrophilic balance showed ID50 values ranging from 7.80 to 126 µM, which represented an activity approximately 10-fold more potent than the parent compounds hydroxyurea and hydroxyguanidine [1].

Anticancer Leukemia L1210 Cells

High-Impact Applications for 1-Hydroxyguanidine Sulfate CAS 129656-40-2 in Life Science Research


Nitric Oxide Research: Probing iNOS Substrate Specificity and Kinetics

As a direct substrate for iNOS with a 33-fold higher Km and a 4-fold lower Vmax than the endogenous substrate NOHA [1][2], 1-hydroxyguanidine sulfate is an ideal tool compound for enzymology studies. It allows researchers to investigate the structural determinants of iNOS substrate binding and catalytic turnover, providing a crucial comparator to understand the enzyme's natural function and its modulation.

Vascular Biology: Investigating NO-Mediated Vasodilation as a Potentiation Tool

Its ability to potentiate and stabilize the relaxant effects of NO at a concentration as low as 10 µM, with efficacy equivalent to NG-hydroxy-L-arginine [3], makes this compound a valuable reagent for ex vivo vascular studies. Researchers can use it to enhance NO-mediated signals in isolated tissue baths, facilitating the study of endothelial function and the pharmacology of vasoactive agents.

Oxidative Stress and Inflammation: Characterizing Peroxynitrite-Mediated Damage

With documented peroxynitrite-scavenging activity that is comparable to or better than glutathione and cysteine [4], 1-hydroxyguanidine sulfate serves as a potent experimental antioxidant. It can be employed in cellular and biochemical assays designed to dissect the pathological role of peroxynitrite in inflammation, ischemia-reperfusion injury, and other oxidative stress-related conditions.

Cancer Pharmacology: Establishing a Baseline Scaffold for Anticancer SAR

As the foundational structure from which analogs with 10-fold greater potency have been derived [5], 1-hydroxyguanidine sulfate is an essential reference standard in medicinal chemistry programs. It provides a consistent baseline for evaluating the activity of novel N-hydroxyguanidine derivatives in anticancer assays against cell lines like L1210 leukemia.

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